molecular formula C9H4ClN3O4 B1626426 2-Chloro-6,8-dinitro-quinoline CAS No. 296759-28-9

2-Chloro-6,8-dinitro-quinoline

Cat. No. B1626426
M. Wt: 253.6 g/mol
InChI Key: IDYIWUBBGNRYDY-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dinitro-quinoline is a chemical compound with the molecular formula C9H4ClN3O4 . It is a quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Chloro-6,8-dinitro-quinoline, has been a subject of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Recent advances also include microwave irradiation synthesis methods that are pollution-free, energy-efficient, less time-consuming, and solvent-free .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6,8-dinitro-quinoline consists of a quinoline core with chlorine and nitro groups attached. The molecular weight is 253.6 g/mol . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions depending on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-6-nitrophenol, indicates that it causes serious eye irritation . It’s important to handle such compounds with care, using protective gloves, eye protection, and face protection .

Future Directions

Quinoline derivatives, including 2-Chloro-6,8-dinitro-quinoline, continue to be a subject of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the development of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

properties

IUPAC Name

2-chloro-6,8-dinitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O4/c10-8-2-1-5-3-6(12(14)15)4-7(13(16)17)9(5)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYIWUBBGNRYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476407
Record name 2-CHLORO-6,8-DINITRO-QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,8-dinitro-quinoline

CAS RN

296759-28-9
Record name 2-CHLORO-6,8-DINITRO-QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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